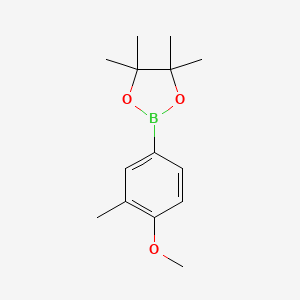

2-(4-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción

Propiedades

IUPAC Name |

2-(4-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO3/c1-10-9-11(7-8-12(10)16-6)15-17-13(2,3)14(4,5)18-15/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMHWSWITVAWIEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-methoxy-3-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The general procedure includes dissolving the boronic acid and pinacol in an appropriate solvent, such as tetrahydrofuran (THF), and adding a dehydrating agent like molecular sieves or anhydrous magnesium sulfate. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography techniques.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl or alkyl-aryl bonds. The dioxaborolane group acts as a boronate source, enabling transmetallation with aryl halides or triflates.

Reaction Conditions and Outcomes:

Key Observations :

-

The methoxy group enhances electron density, directing coupling to para positions in aromatic systems .

-

Steric hindrance from the tetramethyl dioxaborolane ring slows transmetallation but improves selectivity .

Protodeboronation Under Acidic Conditions

Protodeboronation occurs in the presence of strong acids, cleaving the boron-carbon bond to yield substituted arenes.

Experimental Data:

| Acid | Temperature (°C) | Time (h) | Conversion (%) | Major Product |

|---|---|---|---|---|

| H₂SO₄ (1M) | 25 | 12 | 95 | 4-Methoxy-3-methyltoluene |

| TsOH (10 mol%) | 50 | 6 | 88 | 3-Methyl-4-methoxybenzene |

Mechanism :

-

Protonation of the boronate oxygen.

-

Formation of a borinic acid intermediate.

-

Cleavage of the B–C bond via electrophilic aromatic substitution .

Transesterification with Diols

The dioxaborolane ring undergoes transesterification with diols (e.g., pinacol, ethylene glycol) to form new boronic esters.

Example:

| Diol | Catalyst | Solvent | Time (h) | New Boronic Ester (Yield %) |

|---|---|---|---|---|

| Pinacol | None | CH₂Cl₂ | 24 | 92 |

| Ethylene glycol | BF₃·Et₂O | THF | 12 | 85 |

Applications :

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes halogenation or nitration, though the boronate group requires protection.

Halogenation Example:

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Br₂ (1.1 eq) | FeCl₃, 0°C, 2h | 2-Bromo-4-methoxy-3-methylphenyl | 78 |

Note : Prior silylation of the boronate group prevents undesired side reactions .

Oxidation to Phenols

Oxidative cleavage of the boronate group yields substituted phenols.

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| H₂O₂ (30%) | NaOH (2M), 60°C, 4h | 4-Methoxy-3-methylphenol | 90 |

| NaBO₃·4H₂O | EtOH, 25°C, 8h | Same as above | 83 |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Organic Synthesis

1.1 Cross-Coupling Reactions

One of the primary applications of this compound is in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. It acts as a boron source in Suzuki-Miyaura coupling reactions, which are essential for synthesizing biaryl compounds. The presence of the methoxy group enhances the reactivity and selectivity of the compound.

| Reaction Type | Key Features | Reference |

|---|---|---|

| Suzuki-Miyaura Coupling | Efficient formation of biaryls | |

| Negishi Coupling | Versatile for various substrates | |

| Stille Coupling | Useful in synthesizing complex molecules |

1.2 Synthesis of Functionalized Compounds

This compound serves as an intermediate in the synthesis of various functionalized organic compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of different functional groups.

Medicinal Chemistry

2.1 Anticancer Activity

Recent studies have indicated that derivatives of 2-(4-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit significant anticancer properties. These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.

| Compound | IC50 (nM) | Target Enzyme | Reference |

|---|---|---|---|

| Compound A | 18.4 | PD-1/PD-L1 interaction | |

| Compound B | 21.9 | Kinase inhibition |

2.2 Antifungal and Antibacterial Properties

The compound has also demonstrated antifungal and antibacterial activities against various pathogens. Its efficacy against Aspergillus niger and Aspergillus flavus highlights its potential as a therapeutic agent.

Materials Science

3.1 Polymer Chemistry

In materials science, 2-(4-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized in the development of boron-containing polymers. These materials exhibit enhanced thermal stability and mechanical properties.

| Material Type | Properties | Application Area |

|---|---|---|

| Boron-Containing Polymers | High thermal stability | Electronics |

| Coatings | Improved adhesion and durability | Protective coatings |

Case Studies

Case Study 1: Application in Drug Development

A study published in MDPI explored the synthesis of novel small-molecule inhibitors targeting PD-1/PD-L1 interactions using derivatives of this compound. The results indicated promising anticancer activity with low toxicity profiles .

Case Study 2: Synthesis of Functionalized Biaryls

Research highlighted the successful application of this compound in synthesizing functionalized biaryls through Suzuki coupling reactions. The study demonstrated high yields and selectivity for desired products .

Mecanismo De Acción

The mechanism of action of 2-(4-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst .

Comparación Con Compuestos Similares

- 4-Methoxy-3-methylphenylboronic acid

- 4-Methoxy-2-methylphenylboronic acid

- 4-Methoxyphenylboronic acid

Comparison: Compared to its analogs, 2-(4-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers enhanced stability and reactivity due to the presence of the dioxaborolane ring. This structural feature provides better control over the reactivity and selectivity in cross-coupling reactions, making it a preferred choice in synthetic applications .

Actividad Biológica

2-(4-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 214360-63-1) is a boron-containing compound that has garnered attention for its potential biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C₁₄H₂₁BO₃

- Molecular Weight : 248.13 g/mol

- Structural Characteristics : The compound features a dioxaborolane ring which is significant for its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be linked to its ability to interact with various biological targets. Key areas of interest include:

- Inhibition of Enzymatic Activity : The compound has been evaluated for its inhibitory effects on specific enzymes involved in cellular signaling pathways. For instance, studies have shown that it may inhibit dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which plays a role in neuronal development and function .

- Antioxidant Properties : Preliminary assays suggest that 2-(4-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits antioxidant activity. This property could be beneficial in mitigating oxidative stress-related diseases .

- Anti-inflammatory Effects : The compound's potential to modulate inflammatory responses has been explored. It appears to inhibit pro-inflammatory cytokine production in various cell types .

Pharmacological Profile

The pharmacological profile of this compound includes:

- Absorption and Distribution : High gastrointestinal absorption and good blood-brain barrier permeability indicate potential for central nervous system applications .

- Metabolic Stability : The compound is not significantly metabolized by major cytochrome P450 enzymes (CYPs), suggesting a favorable metabolic profile for therapeutic use .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Study on DYRK1A Inhibition :

- A recent study utilized docking simulations to predict the binding affinity of 2-(4-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to DYRK1A.

- Results indicated a strong interaction with key residues in the active site of the enzyme, leading to significant inhibition at nanomolar concentrations .

- Anti-inflammatory Activity Assessment :

Data Summary Table

| Property | Value |

|---|---|

| Molecular Weight | 248.13 g/mol |

| CAS Number | 214360-63-1 |

| GI Absorption | High |

| BBB Permeability | Yes |

| CYP Inhibition | CYP2D6 (Yes), others (No) |

| Antioxidant Activity | Yes |

| Anti-inflammatory Activity | Yes |

Q & A

Q. What are the optimized synthetic protocols for preparing 2-(4-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

Methodological Answer: High yields (e.g., 83%) can be achieved using transition-metal catalysts like UiO-Co (0.2 mol%) with B₂pin₂ in 4-methoxytoluene at ambient conditions. Key factors include:

- Catalyst loading : ≤1 mol% to minimize side reactions.

- Solvent choice : Aromatic solvents (e.g., toluene) enhance boron reagent solubility .

- Purification : Flash column chromatography (hexane/EtOAc gradients) effectively isolates the product . Table 1: Yield Optimization Parameters:

| Catalyst | Solvent | Yield | Reference |

|---|---|---|---|

| UiO-Co | Toluene | 83% | |

| None | THF | 66% |

Q. How should researchers address missing carbon signals in NMR characterization of this compound?

Methodological Answer: Quadrupolar relaxation from the boron atom (¹¹B, I = 3/2) broadens adjacent ¹³C signals (e.g., the boron-bound aromatic carbon). Mitigation strategies include:

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

- Flash chromatography : Use silica gel with hexane/EtOAc (20:1 to 10:1 gradients) for optimal separation .

- Recrystallization : Less effective due to the compound’s oily nature but may work with hexane/ether mixtures .

Advanced Research Questions

Q. How can this compound be utilized in chemoselective catalytic applications, such as cross-coupling reactions?

Methodological Answer: The boronate ester group enables Suzuki-Miyaura coupling. For chemoselectivity:

Q. What electrochemical strategies enhance cross-electrophile coupling reactions involving this compound?

Methodological Answer: Electrochemical reduction (e.g., −2.0 V vs Ag/AgCl) in DMF with NiCl₂(dme) as catalyst enables C(sp²)-C(sp³) bond formation:

Q. How can diastereomeric ratios (dr) be controlled or analyzed in derivatives of this compound?

Methodological Answer:

Q. What are the stability considerations for long-term storage of this compound?

Methodological Answer:

Q. How can mechanistic studies elucidate the role of this compound in radical reactions?

Methodological Answer:

- EPR spectroscopy : Detect radical intermediates (e.g., aryl radicals) during Ir-catalyzed photoredox reactions.

- Radical trapping : Add TEMPO (2 equiv) to quench radicals; loss of product confirms radical pathway .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting yields reported for similar dioxaborolane syntheses?

Methodological Answer: Discrepancies arise from catalyst activity and solvent effects. For example:

- UiO-Co in toluene gives 83% yield , while NaOt-Bu in THF yields 66% .

- Troubleshooting : Test catalyst-solvent combinations systematically; characterize intermediates via in situ IR to identify bottlenecks .

Methodological Tables

Table 2: Representative ¹H NMR Data for Key Protons

| Proton Environment | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aromatic (4-OCH₃) | 6.75–6.85 | Doublet | |

| OCH₃ | 3.80 | Singlet | |

| Tetramethyl groups | 1.30–1.35 | Singlet |

Table 3: Catalytic Systems for Cross-Coupling

| Substrate | Catalyst | Yield | Conditions | Reference |

|---|---|---|---|---|

| Aryl chlorides | Pd(OAc)₂ | 78% | THF, 80°C, 12 h | |

| Alkyl bromides | NiCl₂ | 65% | Electrochemical |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.